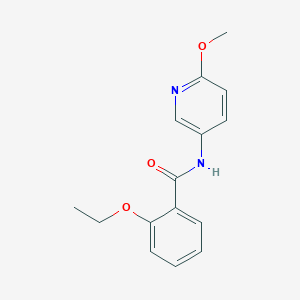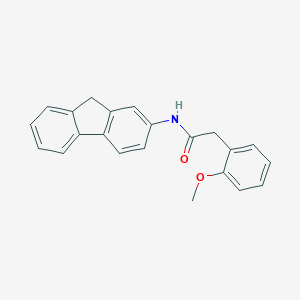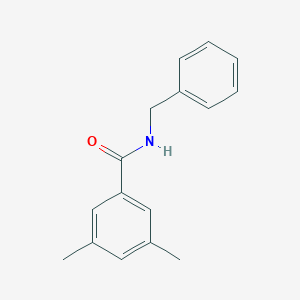![molecular formula C23H17BrN2O2 B270270 2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B270270.png)
2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine and methyl groups attached to a phthalazinone core, making it a subject of interest in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves the alkylation of sodium 4-(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under alkaline conditions, which facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or oxo groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The bromine and oxo groups play a crucial role in its reactivity, allowing it to bind to enzymes or receptors and modulate their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones: Compounds with similar structural features and reactivity.
Uniqueness
2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one is unique due to its specific combination of bromine and methyl groups attached to a phthalazinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C23H17BrN2O2 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC名 |
2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C23H17BrN2O2/c1-15-6-8-17(9-7-15)22-19-4-2-3-5-20(19)23(28)26(25-22)14-21(27)16-10-12-18(24)13-11-16/h2-13H,14H2,1H3 |
InChIキー |
BVGFKOMDCUNGQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=C(C=C4)Br |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)


![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)










